
2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to enhance the efficiency and versatility of the process . These systems allow for continuous production, which is more suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The Boc group can be removed under oxidative conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various bases and solvents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amine, while reduction with sodium borohydride can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions, such as with TFA. The removal of the Boc group involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to yield the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound also features a Boc-protected amine and is used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in peptide synthesis and other organic synthesis processes.
Uniqueness
2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid is unique due to its specific structure, which includes an isoindole ring and a Boc-protected amine. This combination provides stability and versatility in various synthetic applications, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C15H25NO4 |
|---|---|
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
7a-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,7-hexahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-10-7-5-6-8-15(10,4)11(16)12(17)18/h10-11H,5-9H2,1-4H3,(H,17,18) |
Clave InChI |
HDDFYRNHAAITHD-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCCC1CN(C2C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



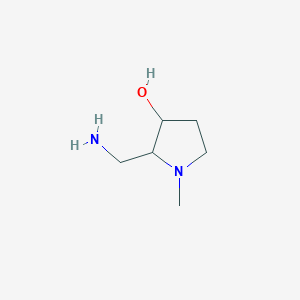
![1H,3H-Thieno[3,4-c]furan-4-carboxylic acid](/img/structure/B11762430.png)
![(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one](/img/structure/B11762434.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one](/img/structure/B11762445.png)
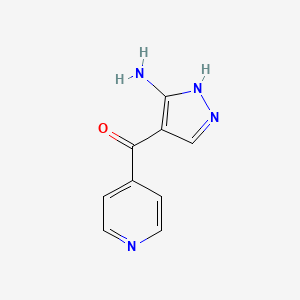
![2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11762453.png)
![(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B11762456.png)
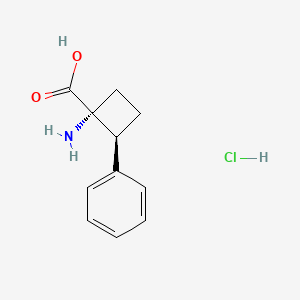
![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)
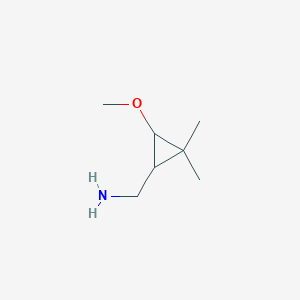
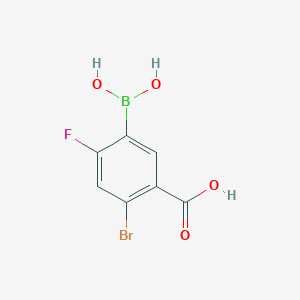
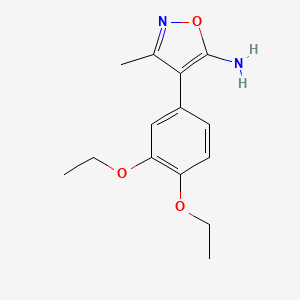
![Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11762512.png)
